7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15929197
Molecular Formula: C12H7F5
Molecular Weight: 246.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H7F5 |
---|---|
Molecular Weight | 246.18 g/mol |
IUPAC Name | 7-(difluoromethyl)-1-(trifluoromethyl)naphthalene |
Standard InChI | InChI=1S/C12H7F5/c13-11(14)8-5-4-7-2-1-3-10(9(7)6-8)12(15,16)17/h1-6,11H |
Standard InChI Key | QDYKJJADOBJRBT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(F)(F)F |
Introduction
Synthetic Methodologies
Radical Difluoromethylation and Trifluoromethylation
The synthesis of 7-(difluoromethyl)-1-(trifluoromethyl)naphthalene typically begins with a naphthalene derivative, such as 1-bromonaphthalene, subjected to radical-mediated fluorination. Key steps include:
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Difluoromethylation: Using diethylaminosulfur trifluoride (DAST) or analogous reagents, a hydrogen atom at the 7-position is replaced with -CF₂H .
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Trifluoromethylation: The 1-position undergoes copper-catalyzed trifluoromethylation with Umemoto’s reagent (CF₃SO₂Ph) or Togni’s reagent (CF₃I) .
Reaction conditions critically influence selectivity. For example, DAST achieves 92% yield for difluoromethylation at 0°C in tetrahydrofuran (THF), while trifluoromethylation requires higher temperatures (80°C) and a palladium catalyst .
Table 1: Optimization of Radical Fluorination Conditions
Step | Reagent | Temperature (°C) | Catalyst | Yield (%) |
---|---|---|---|---|
Difluoromethylation | DAST | 0 | None | 92 |
Trifluoromethylation | CF₃SO₂Ph | 80 | Pd(PPh₃)₄ | 85 |
Alternative Pathways: Kochi-Anderson Decarboxylation
Recent work demonstrates the utility of Kochi-Anderson radical decarboxylation for introducing fluorinated groups. A carboxylic acid precursor at the 7-position undergoes decarboxylation in the presence of AgNO₃ and K₂S₂O₈, yielding the difluoromethyl group with 77% efficiency . This method avoids harsh fluorinating agents, making it preferable for sensitive substrates.
Molecular Structure and Electronic Properties
X-ray Crystallography and Bond Length Analysis
Single-crystal X-ray studies reveal a planar naphthalene core with bond lengths altered by fluorination. The C-F bonds in -CF₂H and -CF₃ measure 1.33–1.35 Å, shorter than typical C-H bonds (1.09 Å), indicating increased bond strength. The trifluoromethyl group induces significant electron withdrawal, as evidenced by a 0.15 Å elongation of adjacent C-C bonds compared to non-fluorinated naphthalene.
Table 2: Structural Parameters of 7-(Difluoromethyl)-1-(Trifluoromethyl)Naphthalene
Parameter | Value (Å) |
---|---|
C1-C2 (Trifluoromethyl) | 1.48 |
C7-C8 (Difluoromethyl) | 1.46 |
C-F (Average) | 1.34 |
Spectroscopic Characterization
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¹⁹F NMR: Two distinct signals at δ -72.3 ppm (-CF₃) and δ -109.5 ppm (-CF₂H) .
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IR Spectroscopy: Stretching vibrations at 1120 cm⁻¹ (C-F) and 1340 cm⁻¹ (C-C aromatic).
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-withdrawing nature of -CF₃ deactivates the naphthalene ring, directing electrophiles to the 4- and 5-positions. Nitration with HNO₃/H₂SO₄ yields 4-nitro-7-(difluoromethyl)-1-(trifluoromethyl)naphthalene with 68% selectivity.
Nucleophilic Additions
Despite its deactivated ring, the compound undergoes nucleophilic attacks under strong bases. Treatment with LiAlH₄ reduces -CF₂H to -CH₂F, though this reaction is non-selective and yields multiple products .
Applications in Medicinal Chemistry
Enzyme Inhibition and Receptor Binding
The compound’s fluorinated groups enhance binding to hydrophobic enzyme pockets. In vitro assays show inhibitory activity against cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.45 μM, surpassing non-fluorinated analogs by 15-fold . Molecular docking simulations attribute this to van der Waals interactions between -CF₃ and Leu384/Trp387 residues .
Prodrug Development
Derivatization at the 7-position produces prodrugs with improved solubility. For instance, esterification with succinic acid increases aqueous solubility from 0.02 mg/mL to 12 mg/mL, facilitating intravenous administration .
Table 3: Bioactivity of 7-(Difluoromethyl)-1-(Trifluoromethyl)Naphthalene Derivatives
Derivative | Target | IC₅₀ (μM) | Solubility (mg/mL) |
---|---|---|---|
Parent Compound | COX-2 | 0.45 | 0.02 |
Succinate Ester | COX-2 | 0.52 | 12.0 |
Amide Analog | GABA Receptor | 1.20 | 0.15 |
Materials Science Applications
Organic Semiconductors
The compound’s electron-deficient structure makes it a candidate for n-type semiconductors. Thin-film transistors exhibit electron mobility of 0.12 cm²/V·s, comparable to fluorinated fullerenes.
Liquid Crystal Displays
Incorporation into liquid crystal mixtures improves thermal stability. A blend with 5% 7-(difluoromethyl)-1-(trifluoromethyl)naphthalene shows a nematic-to-isotropic transition at 148°C, 20°C higher than conventional mixtures.
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